2-Bromo-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dioxolane is a chemical compound that is commonly used in scientific research. It is a cyclic ether that contains a bromine atom and two oxygen atoms. This compound is often used as a solvent, reagent, and intermediate in organic synthesis.
Mechanism Of Action
The mechanism of action of 2-Bromo-1,3-dioxolane is not well understood. However, it is known to react with various nucleophiles such as amines, alcohols, and thiols. The reaction produces a variety of products depending on the nature of the nucleophile. Additionally, 2-Bromo-1,3-dioxolane is known to undergo ring-opening reactions in the presence of strong nucleophiles such as hydroxide ions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-1,3-dioxolane. However, it is known to be a mild irritant to the skin and eyes. It is also considered to be a low toxicity compound.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Bromo-1,3-dioxolane in lab experiments is its ability to act as a solvent for a wide range of organic compounds. It is also a useful reagent for the synthesis of other compounds. However, one of the limitations of using 2-Bromo-1,3-dioxolane is its low boiling point, which can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for the use of 2-Bromo-1,3-dioxolane in scientific research. One potential direction is the development of new synthetic routes for the production of this compound. Another direction is the exploration of its potential as a reagent for the synthesis of new materials such as polymers and resins. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-Bromo-1,3-dioxolane can be achieved through several methods. One of the most common methods is the reaction of 2-bromopropanol with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction produces 2-Bromo-1,3-dioxolane as the main product. Other methods include the reaction of 2-bromopropanol with paraformaldehyde and the reaction of 2-bromopropanol with acetaldehyde in the presence of a strong acid such as sulfuric acid.
Scientific Research Applications
2-Bromo-1,3-dioxolane has a wide range of applications in scientific research. It is commonly used as a solvent for various organic compounds and as a reagent for the synthesis of other compounds. It is also used as an intermediate in the production of other chemicals such as pharmaceuticals and agrochemicals. Additionally, 2-Bromo-1,3-dioxolane is used in the development of new materials such as polymers and resins.
properties
CAS RN |
139552-12-8 |
---|---|
Product Name |
2-Bromo-1,3-dioxolane |
Molecular Formula |
C3H5BrO2 |
Molecular Weight |
152.97 g/mol |
IUPAC Name |
2-bromo-1,3-dioxolane |
InChI |
InChI=1S/C3H5BrO2/c4-3-5-1-2-6-3/h3H,1-2H2 |
InChI Key |
YROOUORHOYWJHN-UHFFFAOYSA-N |
SMILES |
C1COC(O1)Br |
Canonical SMILES |
C1COC(O1)Br |
synonyms |
1,3-Dioxolane,2-bromo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.